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Compound of Interest

Compound Name: 2-Pyrrolidin-1-ylmethyl-piperidine

Cat. No.: B012417

An In-Depth Technical Guide to 2-(Pyrrolidin-1-ylmethyl)piperidine: Structure, Properties, and
Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Pyrrolidin-1-yImethyl)piperidine,
a heterocyclic compound incorporating both piperidine and pyrrolidine moieties. These
saturated nitrogen-containing rings are prevalent structural motifs in a vast array of
pharmaceuticals and natural products, suggesting the potential utility of this compound as a
building block in drug discovery and development.[1][2][3] This document will delve into the
chemical structure, predicted physicochemical properties, a robust synthetic protocol, and the
potential pharmacological relevance of this molecule for researchers, scientists, and drug
development professionals.

Core Molecular Identity and Structure

2-(Pyrrolidin-1-yImethyl)piperidine is a diamine featuring a piperidine ring substituted at the 2-
position with a methyl group that is, in turn, linked to the nitrogen atom of a pyrrolidine ring.

o [UPAC Name: 2-(pyrrolidin-1-ylmethyl)piperidine[4]
e CAS Number: 100158-63-2[4]

e Molecular Formula: CioH20N2[4]
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» Molecular Weight: 168.28 g/mol [4]
e Synonyms: 2-Pyrrolidin-1-yImethyl-piperidine, 2-(1-pyrrolidinylmethyl)piperidine[4]

The fundamental structure consists of two saturated heterocyclic amines joined by a methylene
bridge. This arrangement offers several points for potential chemical modification, making it an
interesting scaffold for creating libraries of compounds.

Chemical Structure Visualization

Caption: 2D structure of 2-(pyrrolidin-1-ylmethyl)piperidine.

Physicochemical Properties: A Predictive Analysis

Direct experimental data for 2-(Pyrrolidin-1-yImethyl)piperidine is scarce. However, we can
predict its properties with a high degree of confidence based on the well-characterized nature
of its constituent piperidine and pyrrolidine rings.
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Property

Predicted Value /
Description

Rationale

pKa (Protonated Amines)

pKai = 11.2 (Piperidine N)
pKaz = 8.0-9.0 (Pyrrolidine N)

The pKa of the piperidinium
ion is approximately 11.22.[5]
The pyrrolidine nitrogen is part
of a tertiary amine, which is
typically less basic than a
secondary amine due to steric
hindrance and solvation
effects. Therefore, the
piperidine nitrogen is expected
to be the more basic site. The
pKa of pyrrolidine is around
11.3.[6] However, as a tertiary
amine in the target molecule,

its pKa will be lower.

LogP (Octanol-Water Partition

PubChem provides a
computed XLogP3 value of
1.2.[4] This indicates moderate

lipophilicity, suggesting

o 12-20 o
Coefficient) reasonable solubility in both
aqueous and organic media, a
desirable trait for drug
candidates.
o ] ] The presence of two nitrogen
Miscible with water, especially
o atoms capable of hydrogen
in its protonated salt form. )
) ) bonding suggests good water
N Soluble in common organic N )
Solubility ] solubility. As a base, its
solvents like ethanol, T o
solubility in acidic aqueous
methanol, and ) ) ]
] solutions will be high due to
dichloromethane. )
salt formation.
Boiling Point ~220-240 °C This is an estimation based on

the boiling point of similar-
sized diamines and substituted

piperidines. For example, N-
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methylpiperidine boils at 106-
107°C, and the increased
molecular weight and
hydrogen bonding capability of
the target molecule will
significantly raise its boiling

point.

Appearance

Colorless to pale yellow liquid

at room temperature.

Simple alkylamines and
saturated heterocycles like
piperidine are typically

colorless liquids.[5]

Stereochemistry

The carbon at position 2 of the
piperidine ring is a chiral
center. Therefore, the
compound can exist as a
racemic mixture of two
enantiomers, (R)- and (S)-2-
(pyrrolidin-1-
ylmethyl)piperidine. The
synthesis from achiral
precursors will result in the

racemate.

The C2 carbon is bonded to
four different groups: the
piperidine nitrogen (N1), a
hydrogen atom, the piperidine
C3 carbon, and the methylene
bridge to the pyrrolidine.
Asymmetric synthesis would
be required to obtain a single

enantiomer.[7][8]

Proposed Synthesis Protocol: Reductive Amination

A reliable and scalable method for synthesizing 2-(Pyrrolidin-1-ylmethyl)piperidine is via
reductive amination. This common and robust reaction involves the condensation of an
aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding
amine.[8][9]

This specific synthesis would utilize piperidine-2-carbaldehyde and pyrrolidine.

Reaction Scheme

Piperidine-2-carbaldehyde + Pyrrolidine — [Iminium Intermediate] --(Reduction)--> 2-
(Pyrrolidin-1-ylmethyl)piperidine
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Experimental Workflow

Click to download full resolution via product page

Caption: Reductive amination workflow for synthesis.

Detailed Step-by-Step Methodology

o Reaction Setup: To a solution of piperidine-2-carbaldehyde (1.0 eq) in methanol (0.2 M) in a
round-bottom flask, add pyrrolidine (1.1 eq) dropwise at room temperature.

e Iminium Formation: Stir the reaction mixture at room temperature for 1 hour. The formation of
the iminium intermediate can be monitored by TLC or LC-MS.

e Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBHa)
(1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

o Causality Note:Portion-wise addition of the reducing agent is crucial to control the
exothermic reaction and prevent side reactions.

e Reaction Completion: Remove the ice bath and allow the reaction to warm to room
temperature. Stir for 12 hours.

o Workup: Quench the reaction by the slow addition of water. Remove the methanol under
reduced pressure.

o Extraction: Add saturated aqueous sodium bicarbonate solution to the residue and extract
the aqueous layer with dichloromethane (3x).

e Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate in vacuo to yield the crude product.
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« Purification: Purify the crude product by column chromatography on silica gel, eluting with a
gradient of dichloromethane/methanol (with 1% triethylamine to prevent streaking on the
column) to afford the pure 2-(Pyrrolidin-1-ylmethyl)piperidine.

Spectroscopic Characterization (Predicted)

A key aspect of synthesizing and verifying a novel compound is its spectroscopic analysis.
Based on the structure, the following 3C and *H NMR spectral data can be predicted.

3C NMR Spectroscopy

The 13C NMR spectrum is expected to show 10 distinct signals for the 10 carbon atoms,
assuming the chair conformations of the piperidine ring interconvert rapidly at room
temperature.

 Piperidine Ring:
o C2: ~60-65 ppm (adjacent to two nitrogen atoms)
o C6: ~45-50 ppm (adjacent to one nitrogen)
o C3, C4, C5: ~20-30 ppm (aliphatic carbons)
e Methylene Bridge:
o -CHz-: ~55-60 ppm
e Pyrrolidine Ring:
o N-CH2: ~50-55 ppm
o -CH2-: ~20-25 ppm

Rationale:The chemical shifts are estimated based on standard values for N-substituted
piperidines and pyrrolidines. The carbons directly attached to nitrogen atoms (C2, C6, N-CH: of
pyrrolidine, and the methylene bridge) will be the most downfield shifted due to the deshielding
effect of the electronegative nitrogen.[10]
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'H NMR Spectroscopy

The *H NMR spectrum will be complex due to overlapping signals and diastereotopic protons.
Key expected signals include:

e N-H (Piperidine): A broad singlet, typically in the 1.5-3.0 ppm range, which may exchange
with D20.

e C-H (C2 of Piperidine): A multiplet around 2.5-3.0 ppm.

o Methylene Bridge (-CHz-): Two distinct signals (doublets of doublets, AB quartet) in the 2.2-
2.8 ppm range due to being diastereotopic.

e Other Piperidine & Pyrrolidine Protons (-CH2-): A complex series of multiplets between 1.2
and 2.8 ppm.

Applications in Research and Drug Development

The combination of piperidine and pyrrolidine rings in a single molecule is of significant interest
to medicinal chemists. Both heterocycles are considered "privileged scaffolds” as they are
frequently found in biologically active compounds.[1][2][11]

e CNS Agents: The piperidine moiety is a core component of many drugs targeting the central
nervous system, including antipsychotics and analgesics.[11] The overall lipophilicity of 2-
(Pyrrolidin-1-ylmethyl)piperidine suggests it may cross the blood-brain barrier.

e Receptor Ligands: The two basic nitrogen atoms can act as hydrogen bond acceptors and
can be protonated to interact with negatively charged residues in receptor binding pockets
(e.g., GPCRs, ion channels).

o Catalysis: Chiral diamines are widely used as ligands in asymmetric catalysis. If resolved
into its enantiomers, this compound could be explored as a novel chiral ligand.[7]

o Fragment-Based Drug Discovery (FBDD): This molecule can serve as a versatile starting
fragment for elaboration into more complex drug candidates.[12][13] Its structure allows for
modification at the piperidine nitrogen, the piperidine ring, or the pyrrolidine ring.
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In conclusion, 2-(Pyrrolidin-1-ylmethyl)piperidine is a compound with significant potential as a
building block in medicinal chemistry and materials science. Its synthesis is achievable through
standard organic chemistry techniques, and its structure provides a rich platform for further
chemical exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

2. researchgate.net [researchgate.net]

3. Pyrrolidine and Piperidine: Significance and symbolism [wisdomlib.org]

4. 2-Pyrrolidin-1-ylmethyl-piperidine | CLOH20N2 | CID 2760541 - PubChem
[pubchem.ncbi.nim.nih.gov]

» 5. Piperidine - Wikipedia [en.wikipedia.org]

e 6. researchgate.net [researchgate.net]

o 7.researchgate.net [researchgate.net]

e 8. pubs.acs.org [pubs.acs.org]

e 9. pubs.acs.org [pubs.acs.org]

e 10. pubs.acs.org [pubs.acs.org]

e 11. encyclopedia.pub [encyclopedia.pub]

e 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
e 13. chemimpex.com [chemimpex.com]

 To cite this document: BenchChem. [2-Pyrrolidin-1-ylmethyl-piperidine chemical structure
and properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b012417#2-pyrrolidin-1-ylmethyl-piperidine-chemical-
structure-and-properties]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b012417?utm_src=pdf-custom-synthesis
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1364751.html
https://www.researchgate.net/publication/269987924_EMERGING_PHAACEUTICAL_APPLICATIONS_OF_PIPERIDINE_PYRROLIDINE_AND_IT_S_DERIVATIES
https://www.wisdomlib.org/concept/pyrrolidine-and-piperidine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Pyrrolidin-1-ylmethyl-piperidine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Pyrrolidin-1-ylmethyl-piperidine
https://en.wikipedia.org/wiki/Piperidine
https://www.researchgate.net/figure/Molecular-structure-of-piperidine-and-pyrrolidine_fig2_323668015
https://www.researchgate.net/publication/200443120_An_efficient_synthesis_of_R-_and_S-2-aminomethylpiperidine_dihydrochloride
https://pubs.acs.org/doi/abs/10.1021/acs.joc.8b00933
https://pubs.acs.org/doi/10.1021/acs.joc.8b00933
https://pubs.acs.org/doi/10.1021/ja00531a006
https://encyclopedia.pub/entry/40989
https://eprints.whiterose.ac.uk/id/eprint/194592/1/d2md00239f.pdf
https://www.chemimpex.com/products/17073
https://www.benchchem.com/product/b012417#2-pyrrolidin-1-ylmethyl-piperidine-chemical-structure-and-properties
https://www.benchchem.com/product/b012417#2-pyrrolidin-1-ylmethyl-piperidine-chemical-structure-and-properties
https://www.benchchem.com/product/b012417#2-pyrrolidin-1-ylmethyl-piperidine-chemical-structure-and-properties
https://www.benchchem.com/product/b012417#2-pyrrolidin-1-ylmethyl-piperidine-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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